2-oxo-1,2-diphenylethyl N-[(4-methylphenyl)sulfonyl]glycinate
Overview
Description
2-oxo-1,2-diphenylethyl N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C23H21NO5S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.11404394 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Proton Conductivity Enhancement
A significant application area for derivatives similar to 2-oxo-1,2-diphenylethyl N-[(4-methylphenyl)sulfonyl]glycinate is in the development of polymeric electrolytes with enhanced proton conductivity. Research on sulfonated poly(thiophenylene) shows that incorporating sulfonic acid groups into polymers can significantly increase water affinity and proton conductivity, making them suitable for fuel cell applications (Miyatake et al., 1997).
Electrocatalytic and Electrolyte Materials
Further exploration into guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes reveals the precision control over cation functionality without side reactions, indicating potential for high-performance electrocatalytic applications (Kim et al., 2011). This underscores the potential utility of similar compounds in designing anion exchange membranes or electrolytes for fuel cells and other electrochemical devices.
Advanced Polymer Synthesis Techniques
Research on sulfonated polymers, such as the synthesis and characterization of sulfonated bromo-poly(2,6-dimethyl-1,4-phenylene oxide)-co-(2,6-diphenyl-1,4-phenylene oxide) copolymer, demonstrates the potential for using sulfonyl-functionalized compounds in creating advanced materials with specific properties like proton exchange membranes for fuel cell applications (Jeong et al., 2010).
Synthetic Chemistry Innovations
In synthetic chemistry, the reactivity of sulfonyl groups has been leveraged for creating novel compounds. For instance, the synthesis and reactions of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole have shown how sulfonyl derivatives can serve as scaffolds for synthetic elaboration, providing pathways to a range of products with potential pharmacological activity (Patil & Luzzio, 2016).
Molecular Probes and Dyes
Derivatives incorporating sulfonyl functionalities have been developed into fluorescent molecular probes and dyes, highlighting the versatility of these compounds in creating materials with specific optical properties for biological and chemical sensing applications (Diwu et al., 1997).
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-[(4-methylphenyl)sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-17-12-14-20(15-13-17)30(27,28)24-16-21(25)29-23(19-10-6-3-7-11-19)22(26)18-8-4-2-5-9-18/h2-15,23-24H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNCCPMOSOUVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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